Cyclobutylcarbamic Acid Benzyl Ester
Description
Cyclobutylcarbamic Acid Benzyl Ester (CAS: 85705-26-6) is a carbamate derivative featuring a benzyl ester group and a cyclobutane ring substituted with hydroxyl and hydroxymethyl moieties. Its molecular formula is C₁₃H₁₇NO₃, and it is structurally characterized by a carbamate (-O-CO-NH-) linkage bridging the benzyl group and the cyclobutyl ring . Its stereochemistry and functional groups (e.g., hydroxyl, hydroxymethyl) may influence solubility, metabolic stability, and target binding, making it a candidate for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
benzyl N-cyclobutylcarbamate |
InChI |
InChI=1S/C12H15NO2/c14-12(13-11-7-4-8-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) |
InChI Key |
GFOJYKFOVFNOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical Properties: Benzyl Acetate
- Molecular Weight : 150.18 g/mol (vs. 190.24 g/mol for Cyclobutylcarbamic Acid Benzyl Ester) .
- Solubility : <1 g/L in water (23°C) .
- Boiling Point : 214°C .
Toxicity Profile: Alkyl Benzoates
Functional Group Influence: Benzyl Cinnamate
- Class: Cinnamic acid ester (phenylpropanoid) vs. carbamic acid ester .
- Applications : Benzyl cinnamate is used in fragrances, while carbamates like this compound are more common in pharmaceuticals.
- Metabolism : Carbamates undergo hydrolysis to release amines, whereas cinnamate esters are metabolized via β-oxidation.
Analytical and Spectral Comparisons
Key Research Findings
pH-Dependent Synthesis : Acidic conditions (pH 4–6) maximize benzyl ester bond formation, critical for stabilizing this compound during synthesis .
Analytical Challenges: The presence of nitrogen in this compound requires specialized elemental analysis (e.g., CHN mode) compared to non-nitrogenous esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
